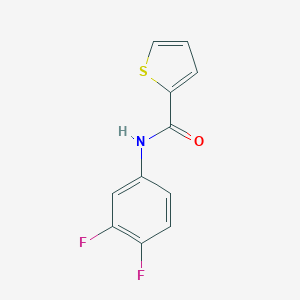![molecular formula C21H21FN2O3 B259063 (E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B259063.png)
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-{1-[2-(dimethylammonio)ethyl]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(phenyl)methanolate, commonly known as DFP-PM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DFP-PM is a synthetic molecule that is used to target and inhibit specific enzymes in cells, which makes it useful in studying the mechanisms of various biological processes.
作用機序
DFP-PM works by irreversibly binding to the active site of specific enzymes, thereby inhibiting their activity. The molecule contains a reactive group called a Michael acceptor, which reacts with the active site of the enzyme to form a covalent bond. This covalent bond is irreversible, which means that the enzyme is permanently inhibited.
Biochemical and Physiological Effects:
DFP-PM has been shown to have a variety of biochemical and physiological effects. Inhibition of specific proteases using DFP-PM has been shown to reduce cancer cell migration and invasion, as well as promote apoptosis in cancer cells. Additionally, DFP-PM has been shown to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the primary advantages of using DFP-PM in lab experiments is its specificity. DFP-PM can be used to selectively inhibit specific enzymes, which allows researchers to study the role of these enzymes in various biological processes. Additionally, DFP-PM is a synthetic molecule, which means that it can be easily synthesized in large quantities.
One of the limitations of using DFP-PM in lab experiments is its irreversibility. Once DFP-PM binds to an enzyme, the inhibition is permanent, which means that the enzyme cannot be reactivated. This can make it difficult to study the role of specific enzymes in dynamic biological processes.
将来の方向性
There are several future directions for research involving DFP-PM. One area of research is the development of new DFP-PM analogs that can selectively inhibit specific enzymes with greater potency and specificity. Additionally, researchers are exploring the use of DFP-PM in the treatment of various diseases, such as cancer and inflammation. Finally, there is ongoing research into the mechanisms of action of DFP-PM and its effects on various biological processes.
合成法
DFP-PM is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process starts with the reaction of 3-fluorophenylacetic acid with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with N,N-dimethylethylenediamine to form a tertiary amine, which is then reacted with 2,4-pentanedione to form the final product, DFP-PM.
科学的研究の応用
DFP-PM is used in scientific research to study the mechanisms of various biological processes. One of the primary applications of DFP-PM is in the study of proteases, which are enzymes that break down proteins. By inhibiting specific proteases using DFP-PM, researchers can study the role of these enzymes in various biological processes, such as cell signaling, apoptosis, and cancer metastasis.
特性
分子式 |
C21H21FN2O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
(4E)-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21FN2O3/c1-23(2)11-12-24-18(15-9-6-10-16(22)13-15)17(20(26)21(24)27)19(25)14-7-4-3-5-8-14/h3-10,13,18,25H,11-12H2,1-2H3/b19-17+ |
InChIキー |
WKOMKVROLYVYLP-HTXNQAPBSA-N |
異性体SMILES |
C[NH+](C)CCN1C(/C(=C(/C2=CC=CC=C2)\[O-])/C(=O)C1=O)C3=CC(=CC=C3)F |
SMILES |
CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F |
正規SMILES |
C[NH+](C)CCN1C(C(=C(C2=CC=CC=C2)[O-])C(=O)C1=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)



![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![butyl 4-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B258999.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)


![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

